molecular formula C13H16NS+ B11517684 5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium

5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium

Cat. No.: B11517684
M. Wt: 218.34 g/mol
InChI Key: JGSITVKWCDIFSU-UHFFFAOYSA-N
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Description

5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium is a heterocyclic compound that features a unique fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thioamide compounds in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism by which 5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium stands out due to its fused ring system, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H16NS+

Molecular Weight

218.34 g/mol

IUPAC Name

5,5-dimethyl-3,6-dihydro-2H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium

InChI

InChI=1S/C13H16NS/c1-13(2)9-10-5-3-4-6-11(10)12-14(13)7-8-15-12/h3-6H,7-9H2,1-2H3/q+1

InChI Key

JGSITVKWCDIFSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=[N+]1CCS3)C

Origin of Product

United States

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